molecular formula C18H11ClF5N3OS B2692313 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 158712-21-1

5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2692313
CAS No.: 158712-21-1
M. Wt: 447.81
InChI Key: QYUJTLGLLFDXKT-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is recognized in scientific literature as a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain, kidney, and cardiovascular system, where they modulate cellular excitability, calcium signaling, and downstream physiological processes. This compound has emerged as a critical pharmacological tool for elucidating the pathophysiological roles of TRPC5. Research indicates its significant value in investigating neurological conditions , where TRPC5 activity has been implicated in anxiety and depression-related behaviors; its application in models has helped demonstrate the channel's role as a potential therapeutic target for neuropsychiatric disorders. Furthermore, its utility extends to cardiovascular research , particularly in the study of pathological cardiac hypertrophy and heart failure, where inhibition of TRPC5 can attenuate adverse remodeling signaling pathways. The compound's high selectivity for TRPC5 over other TRP channels, including the closely related TRPC4, allows for precise dissection of channel-specific functions in complex biological systems. By providing a means to selectively block TRPC5-mediated currents and calcium entry, this inhibitor enables researchers to explore mechanisms underlying excitotoxicity in neurons, podocyte injury in the kidney, and the development of cardiac fibrosis, thereby contributing to the foundational knowledge required for future drug discovery initiatives.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF5N3OS/c1-27-17(29-11-5-2-9(19)3-6-11)14(15(26-27)18(22,23)24)16(28)25-13-7-4-10(20)8-12(13)21/h2-8H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUJTLGLLFDXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, a compound with the molecular formula C18H11ClF5N3OSC_{18}H_{11}ClF_5N_3OS and a molecular weight of 447.81 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with various functional groups, including:

  • Chlorophenyl : Enhances lipophilicity and potential receptor interactions.
  • Difluorophenyl : May contribute to selectivity in biological interactions.
  • Trifluoromethyl : Known for increasing metabolic stability.

Research indicates that compounds similar to this pyrazole derivative often act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE-4. PDE-4 inhibitors are crucial in modulating inflammatory responses by increasing intracellular levels of cyclic AMP (cAMP), which can lead to reduced activation of inflammatory cells such as eosinophils and neutrophils .

Pharmacological Profiles

  • Anti-inflammatory Activity :
    • In vitro studies have shown that related pyrazole compounds exhibit significant anti-inflammatory effects. For instance, PDE inhibitors derived from pyrazole structures have demonstrated IC50 values in the low nanomolar range, indicating strong potency against inflammatory pathways .
    • A specific study reported that a similar compound reduced airway hyperreactivity in asthmatic models, suggesting potential applications in treating respiratory diseases .
  • Anticancer Potential :
    • Some pyrazole derivatives have been evaluated for their anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced cytotoxicity against various cancer cell lines .
    • Case studies indicate that certain analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuroprotective Effects :
    • Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .

Study 1: Anti-inflammatory Effects

In a controlled experiment using ovalbumin-induced asthmatic mice, a related PDE-4 inhibitor demonstrated significant reductions in airway hyperreactivity and inflammatory cell infiltration in lung tissues. The effective dose was determined to be ED50=18.3 mg kgED_{50}=18.3\text{ mg kg}, showcasing the compound's potential as a therapeutic agent for asthma .

Study 2: Anticancer Activity

A study evaluating the cytotoxic effects of various pyrazole derivatives found that those with a trifluoromethyl group exhibited higher potency against breast cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Data Summary Table

PropertyValue
Molecular FormulaC18H11ClF5N3OS
Molecular Weight447.81 g/mol
CAS Number158712-21-1
Anti-inflammatory IC50Low nanomolar range
Effective Dose (Asthma Model)ED50 = 18.3 mg/kg
Anticancer ActivityInduces apoptosis in cancer cells

Scientific Research Applications

Antiproliferative Activity on Cancer Cell Lines

Research indicates that compounds structurally related to 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A series of amide derivatives demonstrated cytotoxic activity against liver, breast, and colon carcinoma cell lines, suggesting that similar pyrazole derivatives could be effective in cancer treatment (Şeyma Cankara Pirol et al., 2014) .

Insecticidal Activities

The compound's derivatives have shown promising insecticidal properties:

  • Research Insights : Novel derivatives were synthesized and tested against lepidopteran pests and dipterous insects. These findings indicate potential applications in agricultural pest management, providing alternatives to conventional insecticides (Zhibing Wu et al., 2017) .

Antibacterial Activities

The antibacterial properties of related compounds have been explored:

  • Case Studies : Derivatives of pyrazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Ishak Bildirici et al., 2007) .

Anti-inflammatory Activity

Related pyrazole compounds have exhibited significant anti-inflammatory effects:

  • In vitro Studies : Compounds targeting phosphodiesterase type 4 (PDE-4) have shown IC50 values in the low nanomolar range, indicating strong potency against inflammatory pathways. For example, a study on PDE inhibitors revealed effectiveness in reducing airway hyperreactivity in asthmatic models (ED50 = 18.3 mg/kg) .

Anticancer Potential

The anticancer properties of similar pyrazole derivatives are noteworthy:

  • Mechanism of Action : Certain analogs induce apoptosis in cancer cells through mitochondrial pathways, suggesting their utility in cancer therapies .

Neuroprotective Effects

Emerging studies suggest neuroprotective capabilities of these compounds:

  • Preliminary Findings : Some pyrazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) group serves as a nucleophilic site. This group undergoes substitution reactions under alkaline conditions or via oxidation intermediates:

  • Thiol-disulfide exchange : Reacts with thiols (e.g., mercaptoethanol) to form disulfide bonds.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) replaces the sulfur with an alkyl group, forming sulfonium salts.

Example Reaction :
Compound+CH3INaOHMethyl-sulfonium derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{Methyl-sulfonium derivative}
Conditions: Room temperature, aqueous NaOH, 6–8 hours.

Electrophilic Aromatic Substitution

The 4-chlorophenyl and 2,4-difluorophenyl groups participate in electrophilic substitutions, though reactivity is modulated by electron-withdrawing substituents:

PositionReactivityExample ReactionProduct
4-chlorophenylModerate (Cl deactivates)Nitration with HNO₃/H₂SO₄3-nitro-4-chlorophenyl derivative
2,4-difluorophenylLow (F deactivates)Halogenation under radical initiationBrominated adducts (minor yield)

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, 110°C): Forms carboxylic acid and ammonium chloride .

  • Basic hydrolysis (NaOH, reflux): Yields carboxylate salt and ammonia .

Kinetic Data :

ConditionTemperatureTimeYield
6M HCl110°C12h85%
2M NaOH80°C8h78%

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

  • Mild oxidation (H₂O₂, acetic acid): Forms sulfoxide.

  • Strong oxidation (KMnO₄, H⁺): Yields sulfone.

Mechanistic Pathway :
-S-H2O2-SO-KMnO4-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{KMnO}_4} \text{-SO}_2\text{-}

Functionalization of the Pyrazole Ring

The pyrazole core undergoes regioselective modifications:

  • N-Methylation : Reacts with methylating agents (e.g., dimethyl sulfate) at the N1 position, though steric hindrance from the trifluoromethyl group limits reactivity .

  • Electrophilic addition : Limited due to electron-withdrawing trifluoromethyl (-CF₃) but may occur at C5 under forcing conditions .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with arylboronic acids to form biaryl derivatives.

  • Buchwald-Hartwig amination : Forms aryl amines using Pd catalysts and ligands.

Example :
Compound+PhB(OH)2Pd(PPh3)4Biphenyl derivative\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biphenyl derivative}
Yield: 60–70% (THF, 80°C, 24h).

Stability Under Environmental Conditions

The compound demonstrates stability in aqueous media (pH 4–9) but degrades under UV light via:

  • Photolytic cleavage of the sulfanyl group .

  • Radical-mediated decomposition of the trifluoromethyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfanyl Groups

  • N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-pyrazole-4-carboxamide (CAS 321553-24-6) Key Difference: The sulfanyl group is attached to a 3-(trifluoromethyl)benzyl group instead of 4-chlorophenyl. Molecular weight (495.39 g/mol) is higher than the target compound (unreported in evidence), which may affect bioavailability.
  • 5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS 321553-39-3)

    • Key Difference : The sulfanyl group is a 2-chlorobenzyl moiety, and the carboxamide is linked to a 4-methoxyphenyl.
    • Impact : The methoxy group introduces electron-donating properties, which may reduce binding affinity compared to the electron-deficient 2,4-difluorophenyl group in the target compound.

Analogues with Modified Carboxamide Substituents

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Key Difference: The carboxamide is linked to a pyridylmethyl group instead of 2,4-difluorophenyl. Biological Data: Exhibits potent cannabinoid CB1 receptor antagonism (IC₅₀ = 0.139 nM) due to the pyridylmethyl group’s hydrogen-bonding capability. Comparison: The target compound’s 2,4-difluorophenyl group may offer improved metabolic stability over the dichlorophenyl analogue, as fluorine substituents are less prone to oxidative metabolism.

Analogues with Alternative Functional Groups

  • [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5) Key Difference: Replaces the carboxamide with a carbamate group. This limits therapeutic utility compared to the target compound.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound 3-Trifluoromethylbenzyl Analogue Pyridylmethyl Analogue
Molecular Weight (g/mol) ~475 (estimated) 495.39 482.3
LogP ~4.5 (predicted) ~5.1 ~3.8
Key Substituents 2,4-Difluorophenyl 3-Trifluoromethylbenzyl Pyridylmethyl
Receptor Affinity Not reported Not reported CB1 IC₅₀ = 0.139 nM
  • Insights: The target compound’s 2,4-difluorophenyl group balances lipophilicity (LogP ~4.5) and metabolic stability, making it favorable for CNS penetration.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

A multi-step synthesis approach is typically employed, starting with condensation reactions of substituted anilines and isocyanides, followed by cyclization and functionalization. Purification via column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) enhances purity. Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied to optimize yields .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing (e.g., monoclinic P2₁/c space group, as seen in pyrazole analogs) .
  • NMR/IR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, while IR identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ ion matching C18_{18}H12_{12}ClF5_5N3_3OS) .

Q. How can researchers assess solubility and stability in preclinical studies?

Use shake-flask methods with solvents of varying polarity (e.g., DMSO, PBS, ethanol) to measure solubility. Stability is evaluated via accelerated degradation studies under stress conditions (pH 1–10, 40–60°C) with HPLC monitoring .

Advanced Research Questions

Q. What computational tools predict binding affinity or reactivity for target modulation?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states (e.g., B3LYP/6-311G++(d,p) basis set) .
  • Molecular docking : Software like AutoDock Vina screens interactions with protein targets (e.g., carbonic anhydrase IX or kinases) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing -CF3_3) with biological activity .

Q. How should contradictory pharmacological data (e.g., IC50_{50} variability) be addressed?

  • Meta-analysis : Pool data from independent studies to identify outliers or assay-specific artifacts.
  • Dose-response validation : Replicate experiments under standardized conditions (e.g., cell line, incubation time) .
  • Off-target profiling : Use kinase or receptor panels to rule out nonspecific binding .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Cellular assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in disease models .
  • Gene expression profiling : RNA-seq or qPCR identifies pathways modulated by the compound (e.g., apoptosis markers like Bcl-2/Bax) .
  • Pharmacokinetic studies : Track bioavailability via LC-MS/MS in plasma and tissues .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Analog synthesis : Introduce substituents (e.g., -OCH3_3, -NO2_2) at the 4-chlorophenyl or pyrazole positions .
  • Biological screening : Test analogs against target enzymes (e.g., IC50_{50} for carbonic anhydrase inhibition) and compare with parent compound .

Methodological Considerations for Data Contradictions

Q. What analytical techniques resolve discrepancies in purity assessments?

  • HPLC-DAD/MS : Detects low-abundance impurities (e.g., dehalogenated byproducts) .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, S .
  • Thermogravimetric analysis (TGA) : Identifies solvent residues or decomposition products .

Q. How can reaction scalability challenges be mitigated during process optimization?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., azide cyclization) .
  • Design of experiments (DoE) : Statistically optimizes parameters (e.g., catalyst loading, residence time) .

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